molecular formula C14H13NO3 B13003636 1-(3-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-(3-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B13003636
M. Wt: 243.26 g/mol
InChI Key: DTLRUXZBNXLKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a 3-methylbenzyl group attached to a dihydropyridine ring, which also contains a carboxylic acid functional group. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 3-methylbenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, and the use of catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1-(3-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, as a dihydropyridine derivative, it may interact with calcium channels, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive drug with a similar dihydropyridine structure.

    Nicardipine: A dihydropyridine compound used to treat high blood pressure and angina.

Uniqueness

1-(3-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives. Its 3-methylbenzyl group can influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-10-3-2-4-11(7-10)8-15-9-12(14(17)18)5-6-13(15)16/h2-7,9H,8H2,1H3,(H,17,18)

InChI Key

DTLRUXZBNXLKRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

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